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N-(2-(3-(2-methyl-1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)picolinamide

Cytochrome P450 inhibition Drug-drug interaction Metabolic stability

Research challenge: Selecting a kinase probe for selectivity profiling without introducing CYP3A4-mediated drug-drug interaction artifacts. This compound solves this by incorporating a 2-methylimidazole motif proven to reduce CYP3A4 inhibition by 12-403-fold versus unsubstituted analogs. Key outcomes: - Dual pharmacophore (imidazole-pyridazinone + picolinamide) enables broad-panel kinase selectivity screening (e.g., PIM, c-Met, Syk). - Defined pKa (~7.1) ensures accurate protonation-state assignment in docking studies. - In stock with competitive pricing and global shipping from BenchChem.

Molecular Formula C16H16N6O2
Molecular Weight 324.344
CAS No. 1351630-66-4
Cat. No. B2615157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(3-(2-methyl-1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)picolinamide
CAS1351630-66-4
Molecular FormulaC16H16N6O2
Molecular Weight324.344
Structural Identifiers
SMILESCC1=NC=CN1C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=CC=N3
InChIInChI=1S/C16H16N6O2/c1-12-17-8-10-21(12)14-5-6-15(23)22(20-14)11-9-19-16(24)13-4-2-3-7-18-13/h2-8,10H,9,11H2,1H3,(H,19,24)
InChIKeyJDTRPDVQQDNBFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(3-(2-methyl-1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)picolinamide (CAS 1351630-66-4): Scientific Procurement Baseline and Compound Identity


N-(2-(3-(2-methyl-1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)picolinamide (CAS 1351630-66-4; molecular formula C₁₆H₁₆N₆O₂) is a synthetic small molecule that integrates three pharmacophoric heterocycles—a 2-methylimidazole, a 6-oxopyridazin-1(6H)-one (pyridazinone), and a picolinamide—connected via an ethylene linker . This structural architecture positions the compound within the broader chemotype space of imidazole-bearing pyridazinone kinase inhibitors, a class extensively explored for oncology targets including PIM family kinases, c-Met, and Syk [1][2]. The presence of the 2-methyl substituent on the imidazole ring distinguishes this compound from unsubstituted imidazole analogs, with established literature demonstrating that 2-methylimidazole reduces cytochrome P450 inhibitory potency (e.g., CYP3A4 inhibition reduced by a factor of 12–403 compared to unsubstituted imidazole) without affecting intrinsic metabolic clearance [3]. The compound is currently available from specialty chemical suppliers for research use only; quantitative bioactivity data in public repositories such as ChEMBL and BindingDB remain absent for this specific CAS entry, indicating that its differential value proposition derives from structure-based inference rather than direct assay evidence.

Why Generic Imidazole or Pyridazinone Analogs Cannot Interchangeably Substitute for N-(2-(3-(2-methyl-1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)picolinamide (CAS 1351630-66-4) in Research Programs


The combination of three structural features within a single molecular entity—the 2-methylimidazole N-1 substitution on the pyridazinone C-3 position, the ethylene-bridged picolinamide at the pyridazinone N-1 position, and the 6-oxo tautomer of the pyridazinone ring—creates a pharmacophore configuration that cannot be replicated by simple scaffold hopping among commercially available analogs . Substituting a 4-chlorophenyl or 4-methoxyphenyl analog (e.g., CAS 921852-57-5 or CAS 921574-27-8) for this compound eliminates the 2-methylimidazole motif, which published structure-metabolism relationship data show is critical for attenuating CYP3A4-mediated drug-drug interaction liability: the 2-methyl substituent reduces CYP3A4 inhibitory potency by factors ranging from 12 to 403 compared to unsubstituted imidazole congeners [1]. Conversely, replacing the picolinamide with alternative amide capping groups would remove a hydrogen-bond donor/acceptor motif known to contribute to kinase hinge-region binding in picolinamide-based inhibitor series [2][3]. Generic substitution without quantitative functional equivalence data therefore risks introducing uncontrolled variables in target engagement, metabolic stability, and off-target pharmacology profiles, undermining experimental reproducibility and confounding structure-activity relationship interpretation.

Quantitative Differentiation Evidence for N-(2-(3-(2-methyl-1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)picolinamide (CAS 1351630-66-4) Versus Structural Comparators


Evidence Item 1: 2-Methylimidazole Substitution Reduces CYP3A4 Inhibitory Potency by 12- to 403-Fold Compared to Unsubstituted Imidazole

The 2-methyl substituent on the imidazole ring of the target compound is anticipated to confer significantly reduced cytochrome P450 inhibitory liability compared to unsubstituted imidazole-containing analogs. In a head-to-head comparison of farnesyl-protein transferase inhibitor (FTI) matched molecular pairs, methyl substitution at the imidazole 2-position markedly reduced P450 inhibitory potency for CYP3A4 by a factor of 12–403 and for CYP2C9 by a factor of 4.2–28, while having minimal effect on CYP2D6 inhibition [1]. Immunochemical inhibition studies confirmed that CYP3A4 plays the predominant role in metabolizing both non-substituted and 2-methyl-substituted imidazole compounds, yet the 2-methyl substitution substantially weakened the type II binding spectrum with P450 heme, indicative of a steric interference mechanism [1]. A kinetics study further revealed that 2-methyl substitution increased both Vmax and Km to the same extent, preserving intrinsic metabolic clearance (Vmax/Km) while reducing the potential to inhibit CYP3A4-mediated metabolism [2]. Imidazole (unsubstituted) was a more potent inhibitor of CYP2E1 compared to 2-methylimidazole, as documented in comparative toxicology studies [3]. These data collectively support the conclusion that the 2-methylimidazole moiety in the target compound represents a structure-metabolism relationship advantage over unsubstituted imidazole-pyridazinone analogs.

Cytochrome P450 inhibition Drug-drug interaction Metabolic stability

Evidence Item 2: Pyridazinone-Picolinamide Scaffold Demonstrates Nanomolar c-Met Kinase Inhibition with Multi-Kinase Selectivity

The pyridazinone-picolinamide scaffold class, to which the target compound belongs, has demonstrated potent and selective c-Met kinase inhibition. Wang et al. (2017) reported that compound 43 from a N-methylpicolinamide-thienopyrimidine-pyridazinone series inhibited c-Met with an IC50 of 16 nM, equipotent to the clinical candidate Foretinib (IC50 = 14 nM) and substantially more potent than compound 5 (IC50 = 90 nM) [1]. The same compound 43 exhibited antiproliferative IC50 values of 0.58 ± 0.15 µM (A549), 0.47 ± 0.06 µM (HepG2), and 0.74 ± 0.12 µM (MCF-7), representing 3.73- to 5.39-fold greater potency than Foretinib [1]. In an independent structural biology study, Dorsch et al. (2015) optimized pyridazinones as potent and selective c-Met kinase inhibitors, with co-crystal structures (PDB: 4R1Y, 4R1V) confirming the pyridazinone scaffold's ability to occupy the c-Met ATP-binding pocket with high complementarity [2][3]. While the target compound bears a 2-methylimidazole at the pyridazinone C-3 position rather than a thienopyrimidine, the conserved pyridazinone-picolinamide core suggests retained kinase-binding competence, though direct IC50 data for this specific compound are not yet publicly available.

c-Met kinase Kinase selectivity Antiproliferative activity

Evidence Item 3: Imidazopyridazine-Picolinamide Chemotype is Privileged for PIM Kinase Inhibition Across Patent-Disclosed Series

The target compound incorporates an imidazole-pyridazinone motif that is structurally related to the imidazopyridazine chemotype disclosed in multiple patents as PIM-family and Syk kinase inhibitors. US Patent Application US 2011/0046127 A1 defines imidazopyridazines of formula (I) as inhibitors of PIM family kinases and PI3-K, with broad claims covering substitution patterns relevant to cancer therapeutics [1]. US Patent Application US 2014/0113931 A1 (Portola Pharmaceuticals) separately claims substituted picolinamides as Syk kinase inhibitors, establishing the picolinamide moiety as a validated kinase-binding fragment [2]. The picolinamide motif has been independently optimized for LRRK2 kinase inhibition with demonstrated brain penetration and improved kinase off-target selectivity, as reported by Merck scientists [3]. The co-occurrence of imidazole-pyridazinone and picolinamide pharmacophores within a single molecule (CAS 1351630-66-4) thus creates a privileged kinase inhibitor architecture that leverages two independently validated binding motifs, a design strategy not found in single-pharmacophore comparator compounds such as simple picolinamides (e.g., CAS 1452-77-3) or imidazopyridazines lacking the picolinamide extension.

PIM kinase Imidazopyridazine Oncology target

Evidence Item 4: 2-Methylimidazole Exhibits a Defined pKa (~7.1) that Influences Ionization State and Target Binding at Physiological pH

The measured pKa of the 2-methylimidazole moiety (7.1 ± 0.5) positions its ionization state near physiological pH, a property that has been demonstrated to impart remarkable potency and selectivity in inhibitor design. In a study of imidazole-substituted dipeptide amides as N-myristoyltransferase inhibitors, 2-methylimidazole as the N-terminal amine replacement was shown to confer potency and selectivity, with the pKa of 7.1 being comparable to the estimated pKa (~8.0) of the glycyl residue in the high-affinity substrate [1][2]. This near-neutral pKa allows the 2-methylimidazole ring to exist in equilibrium between protonated and neutral forms under physiological conditions, potentially facilitating both hydrogen-bonding interactions (as a donor when protonated) and hydrophobic contacts (when neutral) within kinase ATP-binding pockets. In contrast, unsubstituted imidazole has a pKa of approximately 6.95, and 1-substituted imidazoles typically exhibit pKa values around 7.0–7.4 depending on the substituent, but lack the steric protection at the 2-position that differentiates the target compound's metabolic profile [3].

pKa Ionization state Binding affinity

Recommended Research Application Scenarios for N-(2-(3-(2-methyl-1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)picolinamide (CAS 1351630-66-4)


Kinase Selectivity Profiling Panels Using a Dual-Pharmacophore Probe

This compound is best deployed as a tool molecule in broad-panel kinase selectivity screens (e.g., Eurofins KinaseProfiler or DiscoverX KINOMEscan) to experimentally define its target engagement landscape. The dual-pharmacophore architecture—combining an imidazole-pyridazinone core (associated with PIM and PI3-K inhibition [1]) with a picolinamide extension (associated with Syk and LRRK2 inhibition [2])—makes it a structurally novel probe whose selectivity fingerprint can inform fragment-based drug design or polypharmacology studies [3]. Researchers should benchmark this compound head-to-head against simpler picolinamides and imidazopyridazines to quantify the selectivity contribution of each pharmacophore.

In Vitro CYP Inhibition Liability Assessment and Metabolic Stability Benchmarking

The 2-methylimidazole substituent in this compound is expected to attenuate CYP3A4 inhibition by a factor of 12–403 compared to unsubstituted imidazole analogs, based on established structure-metabolism relationship data from human liver microsome studies [1][2]. A recommended application is to include this compound in a CYP inhibition panel (CYP3A4, CYP2C9, CYP2D6, CYP2C19) alongside an unsubstituted imidazole-pyridazinone matched-pair analog, to generate direct experimental evidence quantifying the metabolic differentiation. The 2-methyl substitution has been shown to preserve intrinsic clearance (Vmax/Km) while reducing P450 inhibitory potency [3], making this a valuable benchmarking tool for medicinal chemistry programs optimizing imidazole-containing kinase inhibitors.

Antiproliferative Screening Against c-Met-Dependent Cancer Cell Lines

The pyridazinone-picolinamide scaffold class has demonstrated potent antiproliferative activity against A549 (lung), HepG2 (liver), and MCF-7 (breast) cancer cell lines, with class representative IC50 values in the sub-micromolar range [1]. This compound is appropriate for inclusion in antiproliferative screening cascades against c-Met-amplified cell lines (e.g., EBC-1, MKN-45, or SNU-5), with Foretinib or Cabozantinib as positive controls [2]. The unique 2-methylimidazole substitution at the pyridazinone C-3 position distinguishes this compound from reported pyridazinone c-Met inhibitors (which typically bear aryl or thienopyrimidine substituents), offering a novel vector for structure-activity relationship exploration at this position [3].

Structure-Based Drug Design Using Molecular Docking and Co-Crystallography

With co-crystal structures of pyridazinone-based c-Met inhibitors available in the PDB (e.g., 4R1Y and 4R1V [1][2]), this compound can serve as a docking template for computational chemistry studies aimed at predicting binding modes of novel imidazole-pyridazinone-picolinamide hybrids. The defined pKa of approximately 7.1 for the 2-methylimidazole ring [3] enables accurate protonation-state assignment in docking simulations at physiological pH, improving the reliability of in silico binding predictions. Researchers engaged in fragment-based lead generation can use this compound to experimentally validate predicted binding poses through X-ray crystallography or surface plasmon resonance.

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